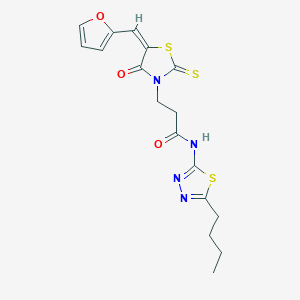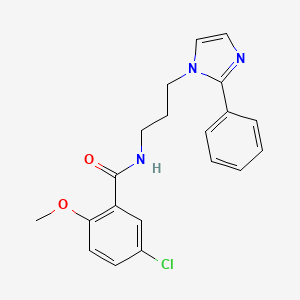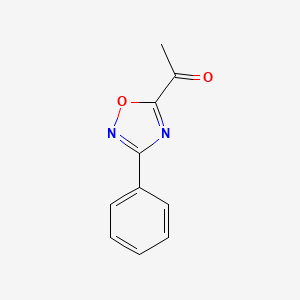![molecular formula C14H18F3N3O2 B2491556 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide CAS No. 2379984-81-1](/img/structure/B2491556.png)
2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide, also known as TFMPA, is a chemical compound that has gained interest in scientific research due to its potential pharmaceutical applications. TFMPA is a piperidine derivative that has a trifluoromethylpyridine moiety, which makes it a unique compound with diverse biological activities.
作用機序
The mechanism of action of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has been shown to bind to the GABA-A receptor, which is involved in the inhibition of neurotransmitter release. This binding leads to an increase in the inhibitory effect of GABA, resulting in a reduction in neuronal activity and anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has been found to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety. 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has also been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
実験室実験の利点と制限
One advantage of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide is its high potency and specificity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
The potential pharmaceutical applications of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide are vast, and there are several future directions that could be explored. One area of interest is the development of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide's potential as a treatment for neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the role of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide in modulating the immune system and inflammation could be explored. Overall, 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has the potential to be a valuable tool for scientific research and a promising candidate for the development of new pharmaceuticals.
合成法
The synthesis of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide involves a multi-step process that includes the reaction of 2-piperidone with trifluoromethylpyridine-2-carbaldehyde in the presence of sodium borohydride. The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product, 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide. This method of synthesis has been reported to yield high purity and good yield of the final product.
科学的研究の応用
2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and analgesic effects. 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
特性
IUPAC Name |
2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)11-4-1-5-19-13(11)22-9-10-3-2-6-20(7-10)8-12(18)21/h1,4-5,10H,2-3,6-9H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJAWDQICVPTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)COC2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[cyano(oxolan-3-yl)methyl]-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2491473.png)


![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)


![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2491482.png)
![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2491486.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)